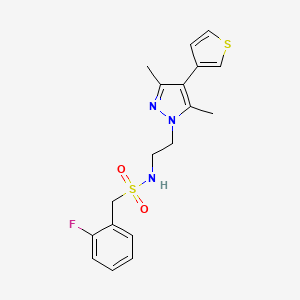

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide (CAS: 2034350-78-0, molecular formula: C₁₈H₂₀FN₃O₂S₂, molecular weight: 393.5 g/mol) is a sulfonamide derivative featuring a pyrazole core substituted with a thiophene ring and a 2-fluorophenyl methanesulfonamide side chain. Its structural complexity arises from the integration of heterocyclic (pyrazole, thiophene) and sulfonamide pharmacophores, which are often associated with bioactivity in medicinal and agrochemical contexts .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S2/c1-13-18(15-7-10-25-11-15)14(2)22(21-13)9-8-20-26(23,24)12-16-5-3-4-6-17(16)19/h3-7,10-11,20H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRPDOOXSAHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CC2=CC=CC=C2F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Pathways: The compound can impact various signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

- Pyrazole vs. Triazole Derivatives : The compound’s pyrazole ring distinguishes it from 1,2,4-triazole derivatives described in (e.g., compounds [7–9]). Pyrazoles exhibit less tautomeric flexibility compared to triazoles, which exist in equilibrium between thiol and thione forms. For example, triazoles in show νC=S IR absorption at 1247–1255 cm⁻¹, whereas pyrazole C–N stretching vibrations typically appear at 1500–1600 cm⁻¹, indicating differences in electronic delocalization .

- Thiophene Substituent : The 3-thiophenyl group on the pyrazole contrasts with the 4-(4-X-phenylsulfonyl)phenyl groups in . Thiophene’s electron-rich aromatic system may enhance π-stacking interactions in biological targets compared to sulfonyl-substituted aryl groups .

Sulfonamide Functionalization

- Fluorophenyl vs. Difluorophenyl Groups: The 2-fluorophenyl moiety in the target compound differs from the 2,4-difluorophenyl groups in ’s triazoles. Fluorine’s electronegativity influences lipophilicity and metabolic stability; mono-fluorination may offer a balance between bioavailability and steric effects compared to di-fluorinated analogs .

- Sulfonamide Linkage: The methanesulfonamide group (–SO₂–) is structurally analogous to sulfonylurea herbicides in (e.g., metsulfuron methyl ester).

Key Research Findings and Data Tables

Table 1: Structural and Spectral Comparison with Analogs

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following attributes:

- Molecular Formula : C17H23N5O2S

- Molecular Weight : 393.52 g/mol

- IUPAC Name : N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 27.6 | Significant cytotoxicity observed |

| Study 2 | Mycobacterium tuberculosis | 4.00 | Effective against bacterial growth |

| Study 3 | Enzyme inhibition (specific) | 15.0 | Inhibitory effect on enzyme activity |

Case Study 1: Anticancer Activity

In a study examining the compound's effects on breast cancer cell lines (MDA-MB-231), it was found that the compound exhibited significant cytotoxicity with an IC50 value of 27.6 µM. This suggests that it may be a promising candidate for further development as an anticancer agent. The study indicated that structural modifications could enhance potency and selectivity against cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the compound's antimicrobial properties against Mycobacterium tuberculosis. The results demonstrated an IC50 value of 4.00 µM, indicating substantial effectiveness in inhibiting bacterial growth. This positions the compound as a potential lead for developing new anti-tubercular agents.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how different structural modifications influence biological activity could lead to more potent derivatives.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its effects will be crucial for optimizing its therapeutic applications.

Q & A

Q. How can the multi-step synthesis of this compound be optimized for yield and purity?

The synthesis involves coupling pyrazole, thiophene, and sulfonamide moieties under controlled conditions. Key parameters include:

- Solvent selection : Ethanol or DMF for solubility and reactivity .

- Catalysts : Triethylamine to facilitate sulfonamide bond formation .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Recrystallization or column chromatography to isolate high-purity products (>95%) .

Q. Which analytical techniques are critical for structural characterization?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of pyrazole and thiophene substitution .

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .

- HPLC : Monitor reaction progress and purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays aligned with the compound’s structural motifs:

- Enzyme inhibition : Test against cyclooxygenase (COX) or kinases due to sulfonamide and pyrazole pharmacophores .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituents on the pyrazole and thiophene rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Thiophene position : 3-Substitution (vs. 2-) enhances steric compatibility with hydrophobic enzyme pockets .

- Fluorophenyl group : The 2-fluoro substituent increases metabolic stability compared to 3- or 4-fluoro analogs .

- Methyl groups on pyrazole : 3,5-Dimethyl substitution improves binding affinity (e.g., ΔIC₅₀ = 1.2 μM vs. 3.8 μM for non-methylated analogs) .

Q. What crystallographic methods resolve conformational stability?

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K to determine dihedral angles between pyrazole and thiophene .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O sulfonamide bonds) influencing crystal packing .

Q. How can contradictory bioactivity data across studies be addressed?

Discrepancies may arise from assay conditions or impurity profiles:

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Impurity profiling : LC-MS to rule out side-products (e.g., des-fluoro derivatives) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats (dose: 10 mg/kg) .

- Tissue distribution : LC-MS/MS quantification in liver, kidney, and brain to evaluate blood-brain barrier penetration .

Q. Which computational tools predict target engagement?

- Molecular docking : AutoDock Vina to model interactions with COX-2 (PDB: 3LN1) .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Q. How can solubility and stability be optimized for formulation?

- Salt formation : Co-crystallize with sodium bicarbonate to enhance aqueous solubility .

- Accelerated stability studies : Monitor degradation under 40°C/75% RH for 4 weeks via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.